molecular formula C21H15BrN6OS B2633210 N-(4-bromophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207059-69-5

N-(4-bromophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No.: B2633210
CAS No.: 1207059-69-5
M. Wt: 479.36
InChI Key: RDBOACSRERKWQP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a synthetic small molecule with the molecular formula C₂₁H₁₄BrN₇OS and a molecular weight of 508.36 g/mol. This complex heterocyclic compound features a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core system, a scaffold of significant interest in medicinal chemistry for the development of novel bioactive molecules. Structurally related triazolo- and pyrazine-containing compounds have been investigated as modulators of various biological targets. For instance, certain pyrazine derivatives have been explored for their activity as adenosine receptor antagonists , which are relevant in inflammatory diseases and cancer research . The structure of this compound includes a bromophenyl group and a thioacetamide linker, which may influence its binding affinity and selectivity profile. This product is provided for research purposes to support early-stage discovery and investigation into the properties of complex nitrogen-containing heterocycles. It is intended for use in laboratory studies only by qualified professionals. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

1207059-69-5

Molecular Formula

C21H15BrN6OS

Molecular Weight

479.36

IUPAC Name

N-(4-bromophenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H15BrN6OS/c22-15-6-8-16(9-7-15)23-19(29)13-30-21-25-24-20-18-12-17(14-4-2-1-3-5-14)26-28(18)11-10-27(20)21/h1-12H,13H2,(H,23,29)

InChI Key

RDBOACSRERKWQP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=C(C=C5)Br)C3=C2

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-bromophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a compound belonging to the class of pyrazolo-triazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of a 4-bromophenyl group and a thioacetamide linkage to a pyrazolo-triazole moiety. The synthesis typically involves multi-step organic reactions that incorporate various reagents and conditions to yield the desired compound. For instance, the initial formation of the pyrazolo-triazole backbone can be achieved through cyclization reactions involving appropriate precursors such as phenylhydrazines and triazine derivatives .

Antitumor Activity

Recent studies have highlighted the anticancer potential of pyrazolo-triazole derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The MTT assay results indicate that these compounds can induce apoptosis in cancer cells via multiple pathways:

  • Caspase Activation : Activation of caspases (e.g., caspase 9 and 3) plays a crucial role in mediating apoptosis. Compounds in this class have been shown to enhance caspase activity significantly in breast cancer cell lines like MCF-7 and MDA-MB-231 .
  • NF-κB Pathway Modulation : Some derivatives suppress NF-κB expression while promoting pro-apoptotic factors such as p53 and Bax. This modulation is critical for enhancing apoptosis and reducing tumor growth .

Antimicrobial and Anti-inflammatory Properties

Beyond their anticancer effects, pyrazolo-triazole derivatives exhibit antimicrobial and anti-inflammatory activities. Research indicates that these compounds can inhibit bacterial growth and possess anti-inflammatory properties that may be beneficial in treating conditions such as rheumatoid arthritis. The A3 adenosine receptor has been identified as a target for these compounds in modulating inflammatory responses .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Interaction with receptors such as A3AR can influence signaling pathways that regulate inflammation and cell survival.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress through ROS generation has been observed as a mechanism contributing to its anticancer effects.

Case Studies

Several case studies have documented the efficacy of pyrazolo-triazole derivatives in preclinical settings:

  • In one study, a derivative demonstrated over 70% inhibition of tumor growth in xenograft models when administered at specific dosages .
  • Another investigation focused on the anti-inflammatory effects in animal models showed significant reduction in inflammatory markers following treatment with similar compounds.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-(4-bromophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide exhibit notable antimicrobial properties. A study synthesized various pyrazolo derivatives and evaluated their antibacterial and antifungal activities. The results showed that certain derivatives demonstrated significant effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi . This suggests that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound's structural features are reminiscent of other pyrazolo derivatives known for their anticancer properties. Recent investigations into pyrazolo[1,5-a]pyrimidines have revealed their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types . Specifically, derivatives of pyrazolo compounds have been explored for their efficacy against leukemia and other malignancies, indicating that this compound may also possess similar anticancer properties.

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Pyrazolo derivatives have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Research has shown that specific pyrazolo compounds can effectively inhibit CDK2 activity, leading to decreased cancer cell viability . This positions this compound as a promising candidate for further development in cancer therapeutics.

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step reactions that include the formation of thioamide linkages and the introduction of bromophenyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of the synthesized compound . This thorough characterization is essential for validating its potential applications.

Case Studies

Several case studies highlight the applications of related compounds:

StudyFindings
Antimicrobial Evaluation Compounds derived from pyrazolo structures showed significant activity against various bacterial strains .
Anticancer Activity Pyrazolo derivatives were effective in inhibiting tumor growth in leukemia models .
Enzyme Inhibition Specific derivatives demonstrated potency as CDK inhibitors .

These case studies underscore the therapeutic promise of compounds within this chemical class.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-bromophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions using α-chloroacetamide intermediates. For example, reacting pyrazolo-triazolo-pyrazine derivatives with N-(4-bromophenyl)-2-chloroacetamide under reflux conditions in ethanol or DMF. Catalytic bases like triethylamine improve yields by deprotonating thiol intermediates. Reaction progress should be monitored via TLC, and purification achieved through column chromatography (silica gel, hexane:EtOAc gradient) .
  • Key Considerations : Optimize solvent polarity (e.g., DMF for high-temperature stability) and reaction time (4–8 hours) to minimize side products like disulfide formation.

Q. How can spectroscopic techniques characterize this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for bromophenyl/pyrazine rings) and acetamide methylene (δ 3.8–4.2 ppm). ¹³C NMR confirms carbonyl (C=O, δ ~170 ppm) and thiocarbonyl (C=S, δ ~120 ppm) groups .
  • IR Spectroscopy : Detect ν(C=O) at ~1650 cm⁻¹ and ν(C-S) at ~650 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 486.29 (C₂₁H₁₇BrFN₅O₃S) .

Q. What purification strategies are effective for isolating this compound?

  • Methodology : Use gradient column chromatography (silica gel, hexane:EtOAc 7:3 → 1:1) to separate polar byproducts. For persistent impurities, recrystallize from ethanol/water (4:1) to yield high-purity crystals (>95%). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do substituents on the pyrazolo-triazolo-pyrazine core modulate biological activity?

  • Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with substituents like -F, -CH₃, or -OCH₃ at the pyrazine ring. Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with electronic (Hammett σ) or steric parameters. For example, electron-withdrawing groups (e.g., -Br) enhance binding to hydrophobic enzyme pockets, as seen in related triazolo-pyrimidine derivatives .
  • Data Analysis : Use IC₅₀ values and molecular docking (AutoDock Vina) to map substituent effects on binding affinity.

Q. What crystallographic methods determine the compound’s conformation and packing?

  • Methodology : Grow single crystals via slow evaporation (ethanol/chloroform). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 173 K. Solve structures using SHELX and refine with OLEX2. Key parameters: R-factor < 0.05, mean C-C bond length deviation < 0.006 Å. Analyze hydrogen bonding (e.g., N-H···O=S interactions) and π-π stacking distances (3.5–4.0 Å) .

Q. How can researchers resolve contradictions in biological assay results across studies?

  • Methodology :

  • Experimental Replication : Standardize assay conditions (e.g., cell line, ATP concentration in kinase assays) to minimize variability .
  • Data Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays).
  • Statistical Analysis : Apply ANOVA to compare replicate datasets and identify outliers. For example, discrepancies in LC₅₀ values for insecticidal activity may arise from differences in Spodoptera littoralis larval stages .

Q. What computational approaches predict the compound’s metabolic stability?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to estimate frontier molecular orbitals (HOMO-LUMO gap) and Fukui indices for reactive sites. Combine with molecular dynamics (MD) simulations (AMBER force field) to assess interactions with cytochrome P450 enzymes. Validate predictions via in vitro microsomal stability assays .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationReflux conditions, TLC monitoring
Structural ElucidationX-ray crystallography, 2D NMR (HSQC, HMBC)
Biological ActivityEnzyme inhibition assays, LC₅₀ determination
Computational ModelingDFT, MD simulations, molecular docking

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